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Compound of Interest

Compound Name: XST-14

Cat. No.: B8146248

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the selectivity profile and mechanism of
action for XST-14, a potent and highly selective inhibitor of Unc-51 Like Autophagy Activating
Kinase 1 (ULK1). The information is compiled from in vitro and in vivo studies to guide further
research and development.

Executive Summary

XST-14 is a small molecule inhibitor identified through structure-based virtual screening as a
competitive and highly selective inhibitor of ULK1, a key serine/threonine kinase initiating the
autophagy pathway.[1][2][3][4] It demonstrates potent anti-tumor effects, particularly in
hepatocellular carcinoma (HCC), by inducing apoptosis and inhibiting autophagy, a critical
survival mechanism for cancer cells.[1][5][6] XST-14 acts synergistically with other
chemotherapeutic agents like sorafenib to suppress HCC progression.[5][6][7] Its favorable
pharmacokinetic properties and tolerability in animal models underscore its potential as a
therapeutic candidate.[5][6][7]

Kinase Selectivity Profile

The selectivity of XST-14 has been primarily characterized through broad kinase screening
panels. An in vitro binding assay screening XST-14 at a 5 pM concentration against a panel of
403 kinases revealed that it inhibited only six kinases by more than 75%.[5][7] Subsequent 10-
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point titration experiments established the half-maximal inhibitory concentration (ICso) for these
and other key kinases, confirming XST-14's high selectivity for ULK1.[1][5]

Table 1: ICso Values of XST-14 Against a Panel of Kinases

Target Kinase ICs0 (NM) Kinase Family Notes
Primary target.
Conflicting ICso
13.6[1][5][8]/ . .
ULK1 Serine/Threonine values reported
26.6[1][2][3] .
across different
assays.
CAMK2A 66.3[1][5][8] Serine/Threonine Off-target
ULK2 70.9[1][51[8] Serine/Threonine ULK1 Homolog
ACVR1/ALK2 183.8[1][5][8] Serine/Threonine Off-target
MAPK14/p38 alpha 283.9[1][5][8] Serine/Threonine Off-target
MAP2K1/MEK1 721.8[1][5][8] Serine/Threonine Off-target

| TGFBR2 | 809.3[1][5][8] | Serine/Threonine | Off-target |

Data sourced from SelectScreen Kinase Profiling Services.[5]

Mechanism of Action

XST-14 functions as an ATP-competitive inhibitor of ULK1 kinase activity.[1][2] By binding to the
kinase domain of ULK1, it blocks the autophosphorylation of ULK1 and the subsequent

phosphorylation of downstream substrates essential for the formation of the autophagosome.

[1][2][3] This disruption of the autophagy pathway leads to the accumulation of cellular stress

and ultimately triggers apoptosis in cancer cells.[1][6][7]

The primary mechanism involves the direct inhibition of the ULK1 complex, which is a

cornerstone of autophagy initiation. This blockade prevents the phosphorylation of key

downstream components like Beclin-1 (BECN1) and PIK3C3, disrupting the formation of the

Class Il PI3K complex and halting autophagosome nucleation.[1][4][9] The inhibition of the
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conversion of LC3-I to its lipidated form, LC3-11, serves as a direct cellular indicator of this
blockade.[1][4][9]
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Caption: XST-14 inhibits the ULK1 complex, blocking autophagy and promoting apoptosis.

In cancer cells, particularly HCC, basal autophagy is a pro-survival mechanism. By inhibiting
this process, XST-14 induces cellular stress that culminates in programmed cell death.[1][3]

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.medchemexpress.com/xst-14.html
https://encyclopedia.pub/entry/40431
https://pmc.ncbi.nlm.nih.gov/articles/PMC9866249/
https://www.benchchem.com/product/b8146248?utm_src=pdf-body-img
https://www.benchchem.com/product/b8146248?utm_src=pdf-body
https://www.benchchem.com/product/b8146248?utm_src=pdf-body
https://www.medchemexpress.com/xst-14.html
https://www.targetmol.com/compound/xst-14
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8146248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Studies show that treatment with XST-14 leads to a significant increase in apoptotic markers in
HepG2 and primary human HCC cells.[1][7]
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Caption: Logical flow of XST-14 action from ULK1 inhibition to apoptosis induction.

Experimental Protocols

The characterization of XST-14's selectivity and mechanism involved several key experimental
methodologies.
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This assay is fundamental to determining the ICso values and the selectivity profile of the
inhibitor.

e Objective: To quantify the inhibitory potency of XST-14 against a panel of purified kinases.
e General Protocol:

o Assay Platform: A service like the SelectScreen Kinase Profiling (Thermo Fisher) is
typically used, which employs ATP-site competition binding assays.[5]

o Reagents: Purified recombinant kinase, a proprietary kinase-specific ligand, and XST-14
at various concentrations.

o Procedure: The kinase is incubated with the ligand and varying concentrations of XST-14.
The amount of ligand bound to the kinase is measured. The displacement of the ligand by
XST-14 indicates inhibitory activity.

o Data Analysis: The results are expressed as the percentage of remaining kinase activity
relative to a vehicle control. ICso values are calculated by fitting the dose-response data to
a sigmoidal curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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XST-14]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8146248#understanding-the-selectivity-profile-of-xst-
14]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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